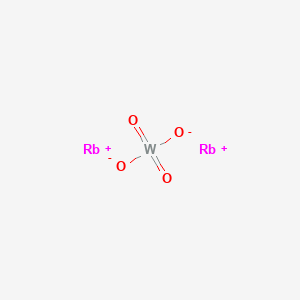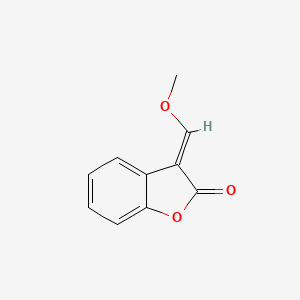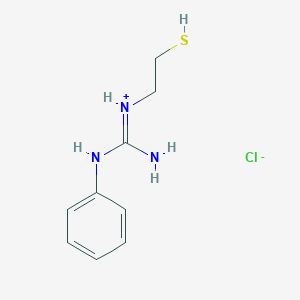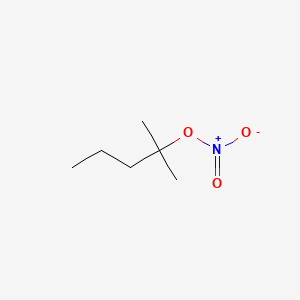
Rubidium tungstate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium tungstate is an inorganic compound composed of rubidium and tungstate ions It is part of the larger family of alkali metal tungstates, which are known for their unique properties and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rubidium tungstate can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the reaction of rubidium carbonate with tungstic acid under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing rubidium salts, such as rubidium chloride, with tungsten oxides and heating the mixture to high temperatures. The resulting product is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Rubidium tungstate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the tungstate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rubidium peroxotungstate, while reduction could produce this compound with a lower oxidation state.
Applications De Recherche Scientifique
Rubidium tungstate has a wide range of scientific research applications, including:
Environmental Remediation: It is used as a catalyst in advanced oxidation processes for the degradation of pollutants such as bisphenol A.
Electrochemical Applications: this compound-based nanomaterials are studied for their potential in supercapacitors, lithium-ion batteries, and electrochemical sensors.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: this compound is investigated for its unique properties in the development of new materials with specific electrical and optical characteristics.
Mécanisme D'action
Rubidium tungstate is part of the alkali metal tungstate family, which includes compounds such as sodium tungstate, potassium tungstate, and cesium tungstate . Compared to these compounds, this compound often exhibits unique properties due to the larger ionic radius of rubidium, which can influence its reactivity and stability. For instance, this compound may have different solubility and thermal stability characteristics compared to sodium or potassium tungstate.
Comparaison Avec Des Composés Similaires
- Sodium tungstate
- Potassium tungstate
- Cesium tungstate
- Lithium tungstate
These compounds share similar structural features but differ in their specific properties and applications.
Propriétés
Formule moléculaire |
O4Rb2W |
|---|---|
Poids moléculaire |
418.77 g/mol |
Nom IUPAC |
dioxido(dioxo)tungsten;rubidium(1+) |
InChI |
InChI=1S/4O.2Rb.W/q;;2*-1;2*+1; |
Clé InChI |
LGDFLIMSNVEAQL-UHFFFAOYSA-N |
SMILES canonique |
[O-][W](=O)(=O)[O-].[Rb+].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)


![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)



